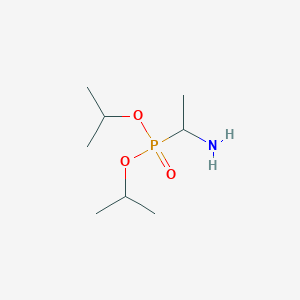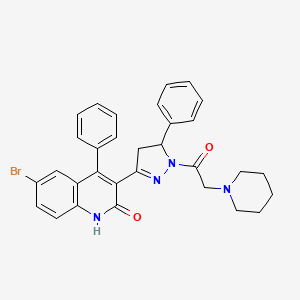
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine typically involves the condensation reaction between 4-aminoantipyrine and 2-hydroxy-1-naphthaldehyde . The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Synthetic Route:
- Dissolve 4-aminoantipyrine in ethanol.
- Add 2-hydroxy-1-naphthaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Análisis De Reacciones Químicas
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Quinone derivatives from oxidation.
- Amines from reduction.
- Substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, forming stable complexes that inhibit enzymatic activities. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
4-(2-Hydroxy-1-naphthylmethyleneamino)antipyrine is compared with other Schiff base derivatives of 4-aminoantipyrine, such as:
4-((4-Nitrobenzylidene)amino)antipyrine (4-NBAAP): Known for its corrosion inhibition properties.
4-((4-Dimethylamino)benzylidene)amino)antipyrine: Exhibits significant inhibition capacity for mild steel in acidic environments.
Other Schiff bases derived from 4-aminoantipyrine: Investigated for their antioxidant, enzyme inhibition, and cytotoxic activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its diverse range of applications and potential as a multifunctional compound in scientific research.
Propiedades
Número CAS |
58732-04-0 |
|---|---|
Fórmula molecular |
C22H19N3O2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H19N3O2/c1-15-21(22(27)25(24(15)2)17-9-4-3-5-10-17)23-14-19-18-11-7-6-8-16(18)12-13-20(19)26/h3-14,26H,1-2H3 |
Clave InChI |
SFKAWDFUODXKKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11707075.png)
![Benzamide, 4-methoxy-N-[2-methyl-4-(2-tolylazo)phenyl]-](/img/structure/B11707078.png)
![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)

![(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11707104.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)
![4-bromo-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707137.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)
